molecular formula C8H9F3N2O3 B13626293 Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13626293
M. Wt: 238.16 g/mol
InChI Key: COVUNYRRVMQPTB-UHFFFAOYSA-N
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Description

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoropropyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate with suitable reagents in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trimethylchlorosilane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets through various pathways. The trifluoropropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate
  • 3,3,3-Trifluoropropyltrimethoxysilane
  • Diethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate

Uniqueness

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, hydrophobicity, and specific reactivity .

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O3/c1-2-15-7(14)6-12-5(16-13-6)3-4-8(9,10)11/h2-4H2,1H3

InChI Key

COVUNYRRVMQPTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCC(F)(F)F

Origin of Product

United States

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